4-Methylhex-5-en-2-one
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Overview
Description
4-Methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is also known by other names such as 5-Methyl-5-hexen-2-one and 2-Methyl-1-hexene-5-one . It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhex-5-en-2-one can be synthesized through several methods. One common method involves the Claisen rearrangement of β-methylcinnamyl alcohols and 2-methoxypropene, followed by an acid-catalyzed thermal rearrangement . Another method involves the palladium-catalyzed synthesis from vinylic bromides, olefins, and secondary amines .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 4-methyl-5-hexenoic acid. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones and other derivatives.
Scientific Research Applications
4-Methylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhex-5-en-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The carbonyl group in the compound is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds .
Comparison with Similar Compounds
- 5-Methyl-5-hexen-2-one
- 2-Methyl-1-hexene-5-one
- 3-Keto-2-methylhex-4-enal
- 5-Formylhex-2-en-3-one
Comparison: 4-Methylhex-5-en-2-one is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct carbonyl group and double bond, which makes it more reactive in certain chemical reactions. Its unique structure also allows it to be used in a wider range of applications, particularly in organic synthesis and industrial production .
Properties
IUPAC Name |
4-methylhex-5-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGGBUKCVFGCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530080 |
Source
|
Record name | 4-Methylhex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-14-7 |
Source
|
Record name | 4-Methylhex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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